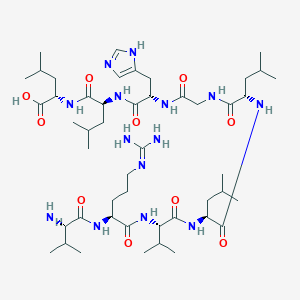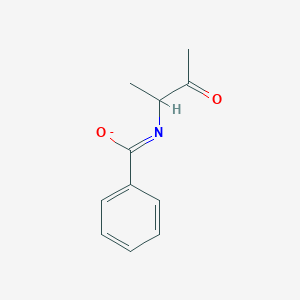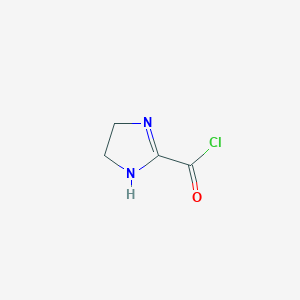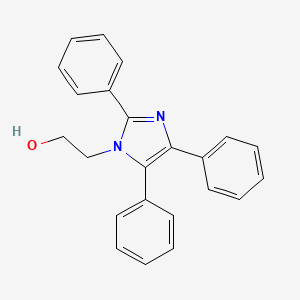![molecular formula C9H13NO3 B14215530 2-Amino-5-[(2-hydroxyethoxy)methyl]phenol CAS No. 824933-87-1](/img/structure/B14215530.png)
2-Amino-5-[(2-hydroxyethoxy)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[(2-hydroxyethoxy)methyl]phenol is an organic compound with the molecular formula C9H13NO3. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a hydroxyethoxy methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(2-hydroxyethoxy)methyl]phenol typically involves the reaction of 2-amino-5-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium hydroxide, to facilitate the formation of the hydroxyethoxy methyl group. The reaction conditions include maintaining a temperature range of 50-70°C and a pressure of 1-2 atm to ensure optimal yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors equipped with temperature and pressure control systems to maintain the desired reaction conditions. The product is then purified through distillation and recrystallization to achieve the required quality standards for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(2-hydroxyethoxy)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-Amino-5-[(2-hydroxyethoxy)methyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential role in inhibiting the proliferation of certain viruses and bacteria.
Medicine: Explored for its antioxidant properties and potential use in developing therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(2-hydroxyethoxy)methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and hydroxyethoxy methyl groups enable it to form hydrogen bonds and electrostatic interactions with target molecules, leading to the modulation of their activity. This interaction can result in the inhibition of enzymatic reactions or the activation of signaling pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Similar structure but lacks the hydroxyethoxy methyl group.
2-Hydroxy-4-methylaniline: Similar structure with a hydroxyl group at the fourth position instead of the fifth.
4-Amino-3-hydroxytoluene: Similar structure with an amino group at the fourth position.
Uniqueness
2-Amino-5-[(2-hydroxyethoxy)methyl]phenol is unique due to the presence of both an amino group and a hydroxyethoxy methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
824933-87-1 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyethoxymethyl)phenol |
InChI |
InChI=1S/C9H13NO3/c10-8-2-1-7(5-9(8)12)6-13-4-3-11/h1-2,5,11-12H,3-4,6,10H2 |
InChI Key |
AZXZKORJVLCGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1COCCO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B14215474.png)

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;propanoic acid](/img/structure/B14215499.png)
![1-[4-(2-Phenylprop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14215500.png)



![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1,2-diphenyl-1H-indole](/img/structure/B14215516.png)

![4-[Methyl(2-oxoethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14215526.png)
![[3-[(3,4-Difluorophenyl)methoxy]phenyl]thiourea](/img/structure/B14215534.png)
![[Methoxy(dimethyl)silyl]methyl prop-2-enoate](/img/structure/B14215541.png)
